molecular formula C7H6BrCl B1268061 1-Bromo-2-(chloromethyl)benzene CAS No. 578-51-8

1-Bromo-2-(chloromethyl)benzene

Cat. No.: B1268061
CAS No.: 578-51-8
M. Wt: 205.48 g/mol
InChI Key: DDVSFIUKWUTKES-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)benzene is a useful research compound. Its molecular formula is C7H6BrCl and its molecular weight is 205.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-Bromo-2-(chloromethyl)benzene plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo free radical bromination and nucleophilic substitution, where it reacts with nucleophiles such as hydroxide ions or water . These interactions often involve the formation of a carbocation intermediate, which is stabilized by the benzene ring .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, which can lead to changes in cellular signaling and gene expression . Additionally, its interactions with cellular enzymes can alter metabolic pathways, affecting the overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as an electrophile in biochemical reactions. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . For example, the compound can inhibit enzymes by forming stable covalent bonds with their active sites, preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to undergo degradation under certain conditions, which can affect its long-term impact on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where a certain dosage level must be reached before significant changes in cellular processes are observed . High doses of the compound can cause cellular damage and disrupt normal metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can undergo nucleophilic substitution reactions, where it is metabolized by enzymes such as cytochrome P450 . These reactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, which can affect its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of the compound to different cellular compartments, influencing its biological activity .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . For example, it may be localized to the nucleus, where it can interact with DNA and influence gene expression . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and biological effects .

Properties

IUPAC Name

1-bromo-2-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVSFIUKWUTKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334741
Record name 1-Bromo-2-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578-51-8
Record name 1-Bromo-2-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(chloromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-bromobenzyl chloride utilized in the synthesis of thieno-fused heterocycles?

A: 2-Bromobenzyl chloride serves as a crucial building block in constructing thieno-fused heterocycles. The research demonstrates its use in a two-step process [, ]:

  1. Friedel-Crafts Acylation: 2-Bromobenzyl chloride reacts with indoles in a Friedel-Crafts acylation reaction mediated by ZrCl4. This forms a 3-acylated indole derivative. []
  2. Intramolecular Direct Arylation: The resulting 3-acylated indole undergoes a palladium-catalyzed intramolecular C-2 arylation. This cyclization step forms the desired indenoindolone, a type of thieno-fused heterocycle. []

Q2: Why is the synthesis of thieno-fused heterocycles significant in organic chemistry?

A: Thieno-fused heterocycles represent a diverse class of compounds with valuable applications. The research highlights that some 4,5-substituted 3-amino/hydroxy-2-stryrylthiophenes (or 2-acrylates) exhibit strong fluorescence, making them potentially useful in materials science and biological imaging []. Furthermore, the development of efficient and general synthetic routes to access these structures is crucial for exploring their potential in pharmaceuticals and other fields.

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